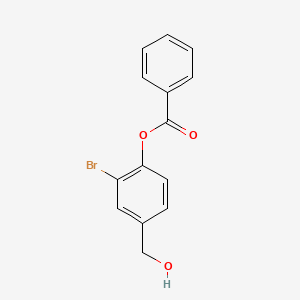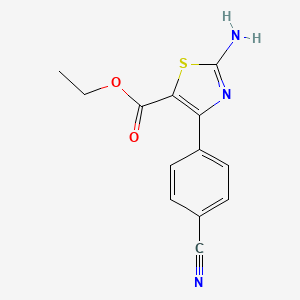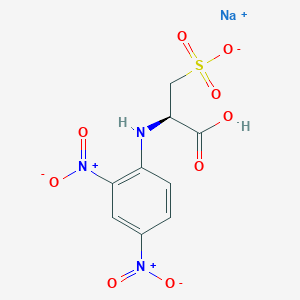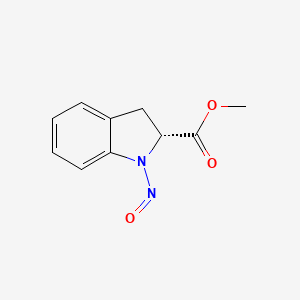
Tyrosine-D-alanine-phenylalanine-methione amide acetate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tyrosine-D-alanine-phenylalanine-methione amide acetate is a complex organic compound with the molecular formula C26H35N5O5S and a molecular weight of 529.652 g/mol. This compound is notable for its unique structure, which includes a combination of amino acids and a methione amide group. It is used in various scientific research applications due to its biochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tyrosine-D-alanine-phenylalanine-methione amide acetate typically involves the condensation of the respective amino acids. The process begins with the protection of functional groups to prevent unwanted side reactions. The amino acids are then activated using reagents such as carbodiimides, which facilitate the formation of peptide bonds . The final step involves deprotection to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers. The use of high-purity reagents and stringent reaction conditions ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Tyrosine-D-alanine-phenylalanine-methione amide acetate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction typically produces amines .
Scientific Research Applications
Tyrosine-D-alanine-phenylalanine-methione amide acetate is used in a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Tyrosine-D-alanine-phenylalanine-methione amide acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering protein conformation. This interaction can lead to changes in cellular processes, such as signal transduction and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- Tyrosine-phenylalanine-methione amide acetate
- D-alanine-phenylalanine-methione amide acetate
- Tyrosine-D-alanine-methione amide acetate
Uniqueness
Tyrosine-D-alanine-phenylalanine-methione amide acetate is unique due to its specific combination of amino acids, which imparts distinct biochemical properties. This uniqueness makes it valuable for specialized research applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C28H41N5O8S |
|---|---|
Molecular Weight |
607.7 g/mol |
IUPAC Name |
[4-[(2S)-3-acetylperoxy-2-amino-3-oxopropyl]phenyl] (2R)-2-aminopropanoate;(2S)-2-amino-4-methylsulfanylbutanamide;(2S)-2-amino-3-phenylpropanal |
InChI |
InChI=1S/C14H18N2O6.C9H11NO.C5H12N2OS/c1-8(15)13(18)20-11-5-3-10(4-6-11)7-12(16)14(19)22-21-9(2)17;10-9(7-11)6-8-4-2-1-3-5-8;1-9-3-2-4(6)5(7)8/h3-6,8,12H,7,15-16H2,1-2H3;1-5,7,9H,6,10H2;4H,2-3,6H2,1H3,(H2,7,8)/t8-,12+;9-;4-/m100/s1 |
InChI Key |
WPVANSPHFQSTIN-APVCUKLMSA-N |
Isomeric SMILES |
C[C@H](C(=O)OC1=CC=C(C=C1)C[C@@H](C(=O)OOC(=O)C)N)N.CSCC[C@@H](C(=O)N)N.C1=CC=C(C=C1)C[C@@H](C=O)N |
Canonical SMILES |
CC(C(=O)OC1=CC=C(C=C1)CC(C(=O)OOC(=O)C)N)N.CSCCC(C(=O)N)N.C1=CC=C(C=C1)CC(C=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(E)-2-(1-Ethyl-4,5-dihydro-1H-imidazol-2-yl)vinyl]pyridine](/img/structure/B13800559.png)
![4(1H)-Pyridinone, 3-hydroxy-2-methyl-1-[(2S,5S)-tetrahydro-5-(hydroxymethyl)-2-furanyl]-](/img/structure/B13800570.png)









![N-[(2S)-But-3-en-2-yl]-4-methoxyaniline](/img/structure/B13800638.png)
![6-[(Diethylamino)carbonyl]-4-((E)-3-[6-[(diethylamino)carbonyl]-1-ethyl-4(1H)-quinolinylidene]-1-propenyl)-1-ethylquinolinium iodide](/img/structure/B13800640.png)
![1H,9H-Pyrazolo[1,2-a]indazole-1,3(2H)-dione](/img/structure/B13800645.png)
